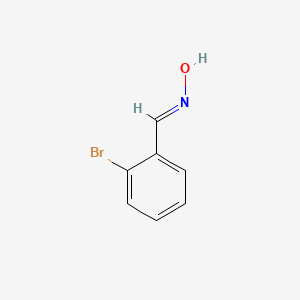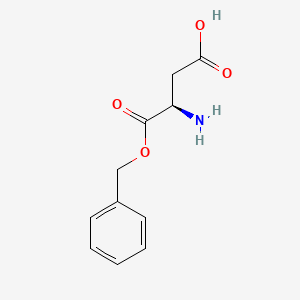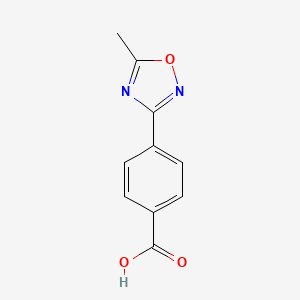![molecular formula C13H18N2O B1276719 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine CAS No. 292635-34-8](/img/structure/B1276719.png)
1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine
Descripción general
Descripción
The compound "1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine" is a chemical structure that is part of a broader class of compounds involving piperidine rings attached to a phenyl group through a carbonyl linkage. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and it is a key structural motif in many pharmaceutical compounds due to its biological activity. The phenyl group is a common aromatic ring that often contributes to the binding affinity of molecules to various biological targets.
Synthesis Analysis
The synthesis of compounds related to "1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine" involves various chemical reactions, typically starting with a piperidine derivative that is further modified. For example, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol involves the condensation of piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonylchloride in the presence of a base such as triethylamine . Similarly, the synthesis of 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol follows a comparable method . These methods indicate that the synthesis of such compounds often involves nucleophilic substitution reactions and the use of bases to facilitate the reaction.
Molecular Structure Analysis
The molecular structure of compounds in this class has been characterized by various techniques, including X-ray crystallography. For instance, the crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol shows that the piperidine ring adopts a chair conformation, which is a stable conformation for six-membered rings . The geometry around the sulfonyl group is typically distorted from a regular tetrahedron due to the presence of the bulky substituents .
Chemical Reactions Analysis
The chemical reactivity of "1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine" and related compounds can be inferred from their functional groups. The presence of the carbonyl group makes these compounds susceptible to nucleophilic attack, which can lead to further chemical transformations. For example, the hydroxyl group in the adduct (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone can participate in intermolecular hydrogen bonding, which can influence the compound's solubility and crystalline structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the solubility, metabolic stability, and ability to penetrate biological membranes can be assessed through in vitro studies. The lead structure in one study displayed high solubility, metabolic stability, and Caco-2 penetration, indicating favorable drug-like properties . Additionally, the presence of aromatic rings and substituents such as chloro, fluoro, or nitro groups can affect the electronic distribution within the molecule, which in turn can influence binding affinity and selectivity towards biological targets .
Aplicaciones Científicas De Investigación
Antiosteoclast Activity
A study by Reddy et al. (2012) synthesized a new family of compounds related to 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine, demonstrating moderate to high antiosteoclast and osteoblast activity, indicating potential applications in bone health and treatment of osteoporosis-related conditions (Reddy et al., 2012).
Synthesis and Thermodynamic Analysis
Research by Jafari (2018) focused on the synthesis of a derivative of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine, analyzing the synthesis process under different temperature conditions using density functional theory. This study provides insights into the optimal conditions for the synthesis of compounds related to 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine, contributing to the field of synthetic chemistry (Jafari, 2018).
Impurity Analysis in Cloperastine Hydrochloride
Liu et al. (2020) conducted a study on cloperastine hydrochloride, a piperidine derivative, identifying and quantifying impurities, which can be crucial for quality control and safety in pharmaceutical applications (Liu et al., 2020).
Catalytic Applications
Roffe et al. (2016) synthesized derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine and explored their catalytic applications, showing good activity and selectivity. This highlights the potential use of such compounds in catalysis and industrial applications (Roffe et al., 2016).
Serotonin Receptor Agonists
Sniecikowska et al. (2019) designed novel derivatives of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine as biased agonists of serotonin 5-HT1A receptors, indicating potential therapeutic applications in treating depression and other mental health disorders (Sniecikowska et al., 2019).
Structural and Thermal Studies
Karthik et al. (2021) synthesized and characterized a compound related to 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine, conducting structural studies and theoretical calculations, which can provide valuable information for the design of new materials and compounds (Karthik et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
[4-(aminomethyl)phenyl]-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-10-11-4-6-12(7-5-11)13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAQOEKCDLOHFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427906 | |
| Record name | 1-[4-(piperidin-1-ylcarbonyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine | |
CAS RN |
292635-34-8 | |
| Record name | 1-[4-(piperidin-1-ylcarbonyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(piperidine-1-carbonyl)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B1276653.png)











